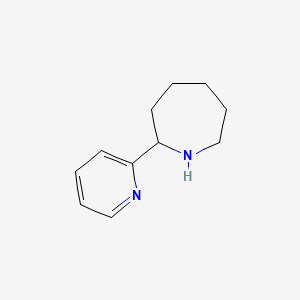

2-(Pyridin-2-yl)azepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-6-10(12-8-4-1)11-7-3-5-9-13-11/h3,5,7,9-10,12H,1-2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHGQPLKNWNWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403369 | |

| Record name | 2-pyridin-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-97-0 | |

| Record name | 2-pyridin-2-ylazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-2-yl)azepane: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-2-yl)azepane is a heterocyclic organic compound featuring a pyridine ring linked to an azepane moiety. This technical guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential biological activities based on available data. However, it is critical to note that detailed experimental data for this specific compound is sparse in publicly accessible scientific literature. Consequently, this document also draws upon the known characteristics of related pyridine and azepane derivatives to infer potential properties and guide future research. This guide highlights the need for further empirical studies to fully elucidate the chemical and pharmacological profile of this compound.

Introduction

The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is a significant scaffold in medicinal chemistry, appearing in a variety of FDA-approved drugs. Similarly, the pyridine ring is a ubiquitous feature in numerous biologically active compounds. The combination of these two moieties in this compound suggests the potential for interesting pharmacological properties. This document consolidates the known information on this compound and provides a framework for its further investigation.

Chemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not widely available. The following table summarizes the basic molecular identifiers and highlights the data that requires experimental determination.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1H-Azepine, hexahydro-2-(2-pyridinyl)- | Alfa Chemistry[1] |

| CAS Number | 383128-97-0 | Alfa Chemistry[1] |

| Molecular Formula | C₁₁H₁₆N₂ | Alfa Chemistry[1] |

| Molecular Weight | 176.26 g/mol | Alfa Chemistry[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Appearance | Data not available | - |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, general synthetic strategies for analogous compounds can provide a logical starting point for its preparation.

Logical Synthesis Workflow:

A plausible synthetic route could involve the reaction of 2-lithiopyridine with an appropriate azepane precursor. The following diagram illustrates a conceptual workflow for such a synthesis.

Conceptual Synthesis Workflow

Experimental Protocol (Hypothetical):

-

Step 1: Generation of 2-Lithiopyridine. 2-Bromopyridine would be dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes would then be added dropwise to effect the lithium-halogen exchange, yielding 2-lithiopyridine.

-

Step 2: Reaction with an Azepane Electrophile. A suitable electrophilic azepane derivative, for instance, an N-protected 2-azepanone, would be added to the solution of 2-lithiopyridine.

-

Step 3: Reduction and Deprotection. The resulting intermediate would then be subjected to reduction and, if necessary, deprotection steps to yield the final product, this compound.

-

Purification. The crude product would likely require purification by column chromatography on silica gel.

Characterization: The structure of the synthesized compound would need to be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the known activities of related compounds can inform hypotheses about its potential pharmacological profile.

Inferred Potential Activities:

-

CNS Activity: Many pyridine derivatives exhibit activity in the central nervous system. Depending on the specific conformational and electronic properties of this compound, it could potentially interact with various neurotransmitter receptors or transporters.

-

Antimicrobial Activity: Pyridine derivatives are known to possess antimicrobial properties. It is plausible that this compound could be evaluated for its efficacy against various bacterial and fungal strains.

-

Enzyme Inhibition: The structural motifs present in this compound could lend themselves to binding within the active sites of various enzymes. For instance, derivatives of pyridine have been investigated as SHP2 inhibitors.[2]

Hypothetical Signaling Pathway Interaction:

Given the prevalence of pyridine and azepane moieties in neurologically active compounds, a hypothetical interaction with a G-protein coupled receptor (GPCR) signaling pathway is a reasonable starting point for investigation.

Hypothetical GPCR Interaction

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic and physicochemical characterization.

-

Pharmacological Screening: A broad-based screening of the compound against a panel of biological targets, including CNS receptors, enzymes, and microbial strains, to identify potential therapeutic applications.

-

In Vitro and In Vivo Studies: Should initial screening reveal promising activity, further in vitro and in vivo studies will be necessary to determine its mechanism of action, efficacy, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to establish structure-activity relationships and optimize for potency and selectivity.

Conclusion

This compound represents an under-investigated molecule with potential for novel pharmacological applications, owing to the combination of the privileged azepane and pyridine scaffolds. This technical guide has summarized the currently available information and outlined a logical path forward for its comprehensive study. The scientific community is encouraged to undertake the necessary experimental work to unlock the full potential of this intriguing compound.

References

An In-depth Technical Guide to the Structure Elucidation of 2-(Pyridin-2-yl)azepane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of the novel heterocyclic compound, 2-(Pyridin-2-yl)azepane. Due to the absence of published experimental data for this specific molecule, this document outlines a prospective approach to its synthesis and characterization. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details a plausible synthetic route, predicted spectroscopic data based on analogous structures, and the requisite experimental protocols for confirmation of its structure. All quantitative data are summarized in tables for clarity, and key processes are visualized using Graphviz diagrams.

Introduction

The fusion of pyridine and azepane rings in a single molecular entity, such as this compound, presents a scaffold of significant interest in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities. Similarly, the azepane moiety, a seven-membered nitrogen-containing heterocycle, is a structural component in numerous biologically active compounds and approved drugs. The combination of these two pharmacophores could lead to novel therapeutic agents.

This guide provides a projected pathway for the synthesis and structural verification of this compound (Figure 1). The proposed methodologies are based on established chemical principles and spectroscopic trends observed in structurally related molecules.

Caption: Chemical structure of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of 2-lithiopyridine with caprolactam, followed by reduction of the resulting intermediate. This approach is advantageous due to the commercial availability of the starting materials and the robustness of the reaction steps.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Preparation of 2-Lithiopyridine: To a solution of pyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Reaction with Caprolactam: A solution of caprolactam in anhydrous THF is added slowly to the freshly prepared 2-lithiopyridine solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Isolation of Intermediate: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate amide.

-

Reduction to this compound: The crude intermediate is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. The mixture is then heated to reflux and stirred for several hours.

-

Final Work-up and Purification: After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is extracted with dichloromethane. The combined organic extracts are dried, filtered, and concentrated. The final product is purified by column chromatography on silica gel.

Structure Elucidation Methodologies

The definitive structure of the synthesized this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: General workflow for structure elucidation.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are predicted.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard proton experiment is performed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: A proton-decoupled carbon experiment is performed. Chemical shifts are reported in ppm relative to the solvent signal.

-

2D NMR: To aid in the assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be conducted.

Predicted NMR Data

The predicted chemical shifts are based on the analysis of similar structures, such as 2-substituted pyridines and N-substituted azepanes.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-6' | 8.5 - 8.7 | dd |

| Pyridine H-4' | 7.6 - 7.8 | td |

| Pyridine H-3' | 7.1 - 7.3 | d |

| Pyridine H-5' | 7.0 - 7.2 | ddd |

| Azepane H-2 | 3.5 - 3.7 | t |

| Azepane H-7 | 2.8 - 3.0 | m |

| Azepane H-3, H-4, H-5, H-6 | 1.5 - 1.9 | m |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbons | Predicted Chemical Shift (ppm) |

| Pyridine C-2' | 160 - 162 |

| Pyridine C-6' | 148 - 150 |

| Pyridine C-4' | 135 - 137 |

| Pyridine C-3' | 121 - 123 |

| Pyridine C-5' | 120 - 122 |

| Azepane C-2 | 60 - 65 |

| Azepane C-7 | 45 - 50 |

| Azepane C-3, C-6 | 28 - 32 |

| Azepane C-4, C-5 | 25 - 28 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (HRMS) with an electron ionization (EI) source is used.

-

Sample Introduction: A dilute solution of the sample is introduced into the instrument.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₁H₁₆N₂, with a monoisotopic mass of 176.1313 g/mol .

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 175 | [M-H]⁺ |

| 147 | [M-C₂H₅]⁺ |

| 133 | [M-C₃H₇]⁺ |

| 105 | [C₅H₄N-CH₂]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Biological Significance and Future Directions

While the specific biological activity of this compound is yet to be determined, its structural motifs suggest potential applications in drug discovery. Pyridine-containing compounds are known to interact with a variety of biological targets. The azepane ring can influence the molecule's conformational flexibility and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Screening against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could reveal its therapeutic potential.

Caption: Potential drug discovery pathway.

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, framework for the synthesis and structural elucidation of this compound. The proposed methodologies and predicted spectroscopic data provide a solid foundation for researchers to undertake the actual synthesis and characterization of this novel compound. The successful elucidation of its structure will be the first step towards exploring its potential applications in medicinal chemistry and drug development.

An In-depth Technical Guide to 2-(Pyridin-2-yl)azepane (CAS 383128-97-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific and technical knowledge regarding the chemical compound 2-(Pyridin-2-yl)azepane, identified by the CAS number 383128-97-0. This document consolidates available data on its chemical and physical properties. Due to a notable absence of specific research on this particular molecule in publicly accessible scientific literature and patent databases, this guide also extrapolates potential synthetic methodologies and discusses hypothetical biological activities based on the well-established pharmacology of the constituent azepane and pyridine moieties. The aim is to provide a foundational resource for researchers and drug development professionals interested in this and related chemical structures, while clearly delineating the existing knowledge gaps and opportunities for future investigation.

Introduction

This compound is a heterocyclic organic compound featuring a saturated seven-membered azepane ring linked to a pyridine ring at the 2-position. The azepane scaffold is a significant structural motif in a variety of biologically active molecules and approved pharmaceutical agents.[1][2] Similarly, the pyridine ring is a fundamental component in a vast number of pharmaceuticals, contributing to their pharmacological activity and physicochemical properties. The combination of these two pharmacophoric fragments in this compound suggests its potential for biological activity and warrants its consideration in drug discovery and medicinal chemistry programs.

This document serves as a technical resource, summarizing the known properties of this compound and providing a theoretical framework for its synthesis and potential biological relevance.

Chemical and Physical Properties

The available physicochemical data for this compound is primarily sourced from chemical supplier catalogs and safety data sheets. A summary of these properties is presented in Table 1. It is important to note that some of these values may be predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 383128-97-0 | [3][4][5] |

| Molecular Formula | C₁₁H₁₆N₂ | [3][4] |

| Molecular Weight | 176.26 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-(2-Pyridinyl)azepane, 1H-Azepine, hexahydro-2-(2-pyridinyl)- | [6] |

| Appearance | Not specified | N/A |

| Boiling Point (Predicted) | 296.7 ± 28.0 °C | [7] |

| Density (Predicted) | 0.992 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 9.90 ± 0.40 | [7] |

| Purity | Typically offered at ≥95% | [3] |

Hazard Information: Based on available safety data sheets, this compound is classified as harmful if swallowed and may cause skin and eye irritation.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound (CAS 383128-97-0) is not available in the reviewed scientific literature or patent databases. However, general synthetic strategies for structurally related compounds provide a basis for a plausible synthetic route.

The synthesis of N-heterocyclic compounds often involves well-established organic reactions. For this compound, a logical approach would involve the coupling of a pyridine derivative with a suitable azepane precursor or the formation of the azepane ring onto a pyridine scaffold.

A conceptual synthetic workflow is proposed in the diagram below. This hypothetical pathway is based on common synthetic transformations in heterocyclic chemistry.

General Experimental Protocol (Hypothetical)

Reaction: To a solution of 2-bromopyridine (1.0 eq) and azepane (1.2 eq) in an anhydrous, aprotic solvent such as toluene or dioxane, a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%) are added. A base, such as sodium tert-butoxide or cesium carbonate (2.0-3.0 eq), is then added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours.

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and filtered.

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Characterization: The structure and purity of the final compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

There is no specific biological data available in the scientific literature for this compound. However, the constituent azepane and pyridine rings are present in numerous biologically active compounds, which allows for speculation on its potential therapeutic applications.

The azepane moiety is a key component in a number of approved drugs with diverse mechanisms of action.[1][2] The pyridine ring is also a well-known pharmacophore that can interact with a variety of biological targets.

Based on these general observations, this compound could be investigated for a range of potential biological activities, including but not limited to:

-

Central Nervous System (CNS) Activity: Many azepane and pyridine derivatives exhibit activity as receptor antagonists or agonists, or as reuptake inhibitors for various neurotransmitters.

-

Enzyme Inhibition: The scaffold could serve as a starting point for the design of inhibitors for various enzymes, such as kinases or proteases.

-

Antimicrobial Activity: Heterocyclic compounds containing nitrogen are a rich source of potential antibacterial and antifungal agents.

The logical relationship for investigating the potential of this compound is outlined in the following diagram:

Conclusion

This compound (CAS 383128-97-0) is a commercially available chemical compound with a structure that suggests potential for biological activity. While basic physicochemical properties are known, there is a significant lack of detailed experimental data in the public domain regarding its synthesis, and no information on its biological effects or mechanism of action. This technical guide has provided a summary of the available information and has proposed a hypothetical synthetic route and potential areas for biological investigation based on the known properties of its constituent chemical moieties. The absence of in-depth research on this compound presents a clear opportunity for novel investigations in the fields of synthetic methodology, medicinal chemistry, and drug discovery. Further research is required to elucidate the chemical and biological properties of this compound and to determine its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of some pyrazolinylpyridines and pyrazolylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - CAS:383128-97-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. 383128-97-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyridin-2-yl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-2-yl)azepane is a heterocyclic compound featuring a pyridine ring linked to an azepane moiety. While the broader classes of pyridine and azepane derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, specific and detailed technical information on this compound itself is not extensively available in publicly accessible scientific literature. This guide provides a comprehensive overview of the available information, including its chemical identity, and discusses the general synthetic and biological contexts of its constituent chemical motifs.

Chemical Identity and Nomenclature

The compound with the chemical structure of a pyridine ring attached to the 2-position of an azepane ring is formally named according to IUPAC nomenclature.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1H-Azepine, hexahydro-2-(2-pyridinyl)- |

| CAS Number | 383128-97-0 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

Physicochemical Properties

Synthesis and Experimental Protocols

Specific, detailed experimental protocols for the synthesis of this compound are not published in major scientific databases. However, general synthetic strategies for related compounds can be inferred. The synthesis would likely involve the coupling of a pyridine precursor with an azepane precursor.

A potential, though unverified, synthetic approach could be conceptualized as follows:

Caption: A conceptual synthetic workflow for this compound.

Note: This represents a generalized chemical logic. The actual reaction conditions, including catalyst, solvent, temperature, and purification methods, would require experimental development and optimization.

Biological Activity and Pharmacological Profile

There is a significant lack of published data regarding the specific biological activity, pharmacological profile, and mechanism of action of this compound. The broader families of azepane- and pyridine-containing molecules have been investigated for a wide range of therapeutic applications, suggesting that this compound could be a candidate for biological screening.

Signaling Pathways

Due to the absence of specific biological data for this compound, there are no known signaling pathways directly associated with this compound. Research into its biological effects would be a prerequisite for elucidating any potential mechanisms of action and associated cellular pathways.

Conclusion and Future Directions

This compound is a chemically defined entity with a clear IUPAC name and structure. However, a comprehensive technical profile, including detailed experimental protocols for its synthesis, verified physicochemical properties, and a thorough characterization of its biological activities, is not available in the current scientific literature.

For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research efforts would be necessary to:

-

Develop and publish a robust and scalable synthetic route.

-

Characterize its physicochemical properties.

-

Screen the compound for a wide range of biological activities.

-

Investigate its mechanism of action and potential therapeutic targets if any activity is identified.

This foundational work is essential before a more in-depth technical guide, complete with quantitative data and detailed experimental insights, can be compiled.

The Enigmatic Target: A Mechanistic Hypothesis for 2-(Pyridin-2-yl)azepane

A Technical Guide for Drug Discovery Professionals

Abstract

This document delineates a series of plausible mechanism of action hypotheses for the novel small molecule, 2-(Pyridin-2-yl)azepane. In the absence of direct empirical data for this specific chemical entity, this guide leverages a structure-activity relationship (SAR) analysis of its constituent chemical motifs: the pyridin-2-yl group and the azepane ring. Drawing from the established pharmacology of compounds bearing these functionalities, we propose and explore three primary hypothetical mechanisms: Apoptosis Signal-regulating Kinase 1 (ASK1) inhibition, histamine H3 receptor antagonism, and inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). For each hypothesis, we present the underlying rationale, a proposed signaling pathway, a summary of relevant quantitative data from analogous compounds, and detailed, adaptable experimental protocols for hypothesis validation. This technical guide is intended to serve as a foundational resource for researchers and drug development professionals initiating an investigation into the therapeutic potential of this compound.

Introduction

The confluence of a pyridinyl heterocycle and a saturated seven-membered nitrogenous ring in this compound presents a unique chemical architecture with the potential for diverse pharmacological activities. The pyridine ring is a common feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The azepane moiety, a less common but significant pharmacophore, imparts conformational flexibility that can be advantageous for optimal binding to biological targets.[2] More than 20 FDA-approved drugs contain the azepane scaffold, highlighting its therapeutic relevance.[3]

Given the lack of specific literature on this compound, this whitepaper constructs a framework for its potential mechanisms of action based on the known biological activities of structurally related compounds.

Core Mechanistic Hypotheses

Based on a comprehensive review of existing literature for compounds containing either a pyridin-2-yl or an azepane moiety, we propose three primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition

Rationale: The pyridin-2-yl urea scaffold has been identified as a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[4][5] Aberrant ASK1 activation is implicated in the pathophysiology of numerous diseases, making it a compelling therapeutic target.[6] The pyridin-2-yl group in this compound could potentially mimic the interactions of known pyridin-2-yl urea inhibitors within the ASK1 kinase domain.

Proposed Signaling Pathway:

Caption: Proposed inhibitory action of this compound on the ASK1 signaling cascade.

Hypothesis 2: Histamine H3 Receptor Antagonism

Rationale: The azepane ring is a key structural feature in several known histamine H3 receptor (H3R) antagonists.[3] Furthermore, various pyridinyl derivatives have also been explored as H3R antagonists. The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[7] Antagonism of H3R leads to increased neurotransmitter release, a mechanism with potential therapeutic applications in neurological and psychiatric disorders.[7]

Proposed Signaling Pathway:

Caption: Hypothesized antagonistic effect of this compound on the histamine H3 receptor.

Hypothesis 3: PCSK9 Inhibition

Rationale: A series of N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation.[8] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a validated strategy for the treatment of hypercholesterolemia. The pyridin-2-yl moiety of this compound could potentially interact with targets involved in PCSK9 expression or activity.

Proposed Logical Relationship:

Caption: Postulated inhibitory effect of this compound on PCSK9 translation and LDL-C levels.

Quantitative Data from Structurally Analogous Compounds

The following tables summarize key quantitative data for compounds that share the pyridin-2-yl or azepane structural motifs and are relevant to the proposed mechanistic hypotheses.

Table 1: ASK1 Inhibitory Activity of Pyridin-2-yl Analogs

| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |

| Compound 2 | Pyridin-2-yl urea derivative | ASK1 | In vitro bioassay | 1.55 ± 0.27 | [4] |

| YD57 | 2-Pyridinyl urea-containing compound | ASK1 | In vitro assay | <10 | [5] |

Table 2: Histamine H3 Receptor Binding Affinity of Azepane Analogs

| Compound ID | Structure | Receptor | Assay Type | Ki (nM) | Reference |

| Compound 13 | 1-(6-(3-phenylphenoxy)hexyl)azepane | hH3R | Radioligand binding | 18 | [9] |

| Compound 16 | 1-(5-(4-phenylphenoxy)pentyl)azepane | hH3R | Radioligand binding | 34 | [9] |

Table 3: PCSK9 Inhibitory Activity of Pyridin-2-yl Analogs

| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |

| Compound 4d | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamide | PCSK9 | Cellular assay | 130 | [8] |

| Compound 4g | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide | PCSK9 | Cellular assay | 110 | [8] |

Detailed Experimental Protocols

To empirically test the proposed hypotheses, the following experimental protocols are suggested.

ASK1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human ASK1.

Methodology:

-

Reagents and Materials:

-

Recombinant human ASK1 (e.g., from Carna Biosciences).

-

ATP.

-

Substrate peptide (e.g., myelin basic protein).

-

This compound (test compound).

-

Positive control inhibitor (e.g., Selonsertib).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well plates.

-

-

Procedure: a. Prepare serial dilutions of this compound and the positive control in DMSO. b. Add 5 µL of the compound dilutions to the wells of a 384-well plate. c. Add 10 µL of ASK1 enzyme solution to each well and incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide. e. Incubate the reaction for 60 minutes at 30°C. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol. g. Measure luminescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Experimental Workflow:

Caption: Workflow for the in vitro ASK1 kinase inhibition assay.

Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the human histamine H3 receptor.

Methodology:

-

Reagents and Materials:

-

Cell membranes expressing recombinant human H3 receptor (e.g., from PerkinElmer).

-

Radioligand (e.g., [³H]-Nα-methylhistamine).

-

This compound (test compound).

-

Non-specific binding control (e.g., Thioperamide).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound. c. Incubate the plate for 60 minutes at 25°C. d. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters three times with ice-cold binding buffer. f. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Determine the percentage of inhibition of specific binding for each concentration of the test compound. c. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow:

Caption: Workflow for the histamine H3 receptor radioligand binding assay.

Cellular PCSK9 Expression Assay

Objective: To assess the effect of this compound on the expression of PCSK9 in a relevant cell line.

Methodology:

-

Reagents and Materials:

-

Human hepatocyte cell line (e.g., HepG2).

-

Cell culture medium and supplements.

-

This compound (test compound).

-

Positive control (e.g., a known PCSK9 synthesis inhibitor).

-

Lysis buffer.

-

ELISA kit for human PCSK9.

-

Protein quantification assay (e.g., BCA assay).

-

-

Procedure: a. Seed HepG2 cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 24-48 hours. c. Collect the cell culture supernatant and lyse the cells. d. Measure the concentration of secreted PCSK9 in the supernatant using an ELISA kit according to the manufacturer's instructions. e. Measure the total protein concentration in the cell lysates to normalize for cell viability.

-

Data Analysis: a. Normalize the PCSK9 concentration to the total protein concentration for each well. b. Calculate the percentage of PCSK9 expression relative to the vehicle-treated control. c. Determine the IC₅₀ value for the inhibition of PCSK9 expression.

Experimental Workflow:

Caption: Workflow for the cellular PCSK9 expression assay.

Conclusion

The novel chemical entity this compound holds promise for therapeutic intervention across multiple disease areas. The structural deconstruction and analysis of its constituent moieties have led to the formulation of three plausible and testable mechanistic hypotheses: ASK1 inhibition, histamine H3 receptor antagonism, and PCSK9 inhibition. The experimental protocols detailed herein provide a clear path forward for the empirical validation of these hypotheses. Successful elucidation of the primary mechanism of action will be a critical step in the continued development of this compound as a potential therapeutic agent. This document serves as a strategic guide for initiating this crucial phase of research.

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. jopir.in [jopir.in]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a 2-pyridinyl urea-containing compound YD57 as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 8. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 2-(Pyridin-2-yl)azepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological targets of 2-(Pyridin-2-yl)azepane is limited in publicly available scientific literature. This guide provides an in-depth analysis of potential biological targets based on the established pharmacology of structurally related compounds containing azepane and pyridine moieties. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

The compound this compound incorporates two key pharmacophores: a pyridine ring and an azepane ring. Both scaffolds are prevalent in a wide range of biologically active molecules, suggesting that their combination could result in compounds with significant therapeutic potential.[1][2] The azepane ring, a seven-membered saturated heterocycle, provides a flexible three-dimensional structure that can effectively probe the binding pockets of various biological targets.[1] The pyridine ring, an aromatic heterocycle, can participate in various interactions, including hydrogen bonding, pi-stacking, and metal coordination, making it a versatile component in drug design. This guide explores the most probable biological targets for this compound by examining the activities of analogous compounds.

Potential Biological Targets

Based on the pharmacology of structurally similar molecules, the primary potential biological targets for this compound are hypothesized to be within the central nervous system (CNS) and in pathways related to metabolic and inflammatory diseases.

Histamine Receptors

The azepane moiety is a common feature in ligands for histamine receptors, particularly the H3 receptor.

-

Histamine H3 Receptor: Azepane derivatives have been identified as potent histamine H3 receptor ligands.[3] For instance, 1-(6-(3-phenylphenoxy)hexyl)azepane has demonstrated high affinity for the human H3 receptor.[3] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for neurological and psychiatric disorders.

Serotonin (5-HT) Receptors

Compounds incorporating both a pyridine and a cyclic amine moiety have shown activity at serotonin receptors.

-

5-HT2A and 5-HT7 Receptors: Dual 5-HT7/5-HT2A receptor antagonists containing a pyrazolo-azepine core have been developed. These receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders.

Protein Tyrosine Phosphatases (PTPs)

Recent studies have highlighted the potential of azepane-containing molecules as inhibitors of protein tyrosine phosphatases.

-

PTPN1 and PTPN2: Azepane derivatives have been investigated as inhibitors of PTPN1 (PTP1B) and PTPN2, which are key regulators in metabolic and immune signaling pathways. Inhibition of these enzymes is a potential therapeutic strategy for type 2 diabetes, obesity, and immuno-oncology.

Other Potential Targets

The versatile nature of the pyridine and azepane scaffolds suggests a broader range of potential interactions.

-

Enzyme Inhibition: Pyridine derivatives have been shown to inhibit various enzymes, including urease and kinases. For example, certain 1-(3-nitropyridin-2-yl)piperazine derivatives are potent urease inhibitors.[4]

-

Anticancer Activity: Numerous pyridine and azepane derivatives have been synthesized and evaluated for their anticancer properties, targeting various mechanisms including topoisomerase II inhibition.[5]

Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound. It is crucial to note that these values are for analogous compounds and may not be representative of the activity of this compound itself.

Table 1: Binding Affinities (Ki) and Functional Activities (IC50) of Azepane Analogs at Histamine H3 Receptors

| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Human Histamine H3 Receptor | Radioligand Binding | 18 | - | [3] |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Human Histamine H3 Receptor | Radioligand Binding | 34 | 9 (cAMP accumulation) | [3] |

Table 2: Inhibitory Activity of Pyridine Analogs against Urease

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | Jack Bean Urease | In vitro inhibition | 2.0 ± 0.73 | [4] |

| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | Jack Bean Urease | In vitro inhibition | 2.24 ± 1.63 | [4] |

| Thiourea (Standard) | Jack Bean Urease | In vitro inhibition | 23.2 ± 11.0 | [4] |

Experimental Protocols for Key Assays

The following are generalized protocols for assays commonly used to evaluate the interaction of compounds with the potential targets discussed.

Histamine H3 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the histamine H3 receptor.

-

Materials:

-

Cell membranes expressing the human histamine H3 receptor.

-

Radioligand (e.g., [3H]-Nα-methylhistamine).

-

Test compound (this compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a known H3 antagonist (for non-specific binding), or the test compound.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of the test compound using competitive binding analysis software.

-

Urease Inhibition Assay (Indophenol Method)

This colorimetric assay determines the inhibitory effect of a compound on the enzymatic activity of urease.

-

Materials:

-

Jack bean urease enzyme solution.

-

Urea solution (substrate).

-

Phenol reagent (phenol and sodium nitroprusside).

-

Alkali reagent (sodium hydroxide and sodium hypochlorite).

-

Test compound (this compound).

-

Phosphate buffer (pH 7.0).

-

Microplate reader.

-

-

Procedure:

-

Prepare various concentrations of the test compound.

-

In a 96-well plate, add the urease enzyme solution and the test compound. Incubate for a short period.

-

Initiate the enzymatic reaction by adding the urea solution. Incubate at 37°C for a defined time.

-

Stop the reaction and develop the color by adding the phenol and alkali reagents sequentially.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

The amount of ammonia produced is proportional to the urease activity. Calculate the percentage of inhibition and the IC50 value of the test compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a key signaling pathway and a typical experimental workflow for target validation.

Caption: Potential modulation of the histamine H3 receptor signaling pathway by this compound.

Caption: A generalized experimental workflow for validating a potential biological target.

Conclusion

While direct evidence is pending, the structural components of this compound strongly suggest its potential as a modulator of several important biological targets, particularly within the central nervous system. The histamine H3 and serotonin receptors represent promising avenues for initial investigation. The data and protocols provided for analogous compounds offer a valuable starting point for researchers to design and execute experiments to elucidate the precise pharmacological profile of this compound. Further research, including in vitro binding and functional assays followed by in vivo studies, is necessary to confirm these hypotheses and unlock the full therapeutic potential of this compound.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(Pyridin-2-yl)azepane

Disclaimer: As of late 2025, specific, publicly available experimental spectroscopic data (NMR, IR, MS) for the compound 2-(Pyridin-2-yl)azepane (CAS: 383128-97-0) is limited. This guide has been constructed to provide a detailed projection of the expected spectroscopic characteristics based on the analysis of its constituent structural motifs: the azepane ring and the 2-substituted pyridine ring. The experimental protocols provided are generalized standard procedures for the analysis of small organic molecules.

Predicted Spectroscopic Data

The structural formula of this compound is presented below, with a numbering scheme used for the assignment of predicted NMR signals.

Structure:

Figure 1. Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established values for azepane and 2-substituted pyridines. Actual experimental values may vary based on solvent and other conditions.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Notes |

| H-6' (Pyridine) | 8.5 - 8.6 | dd | 1H | ~4.8, 1.0 | Most downfield due to proximity to nitrogen. |

| H-4' (Pyridine) | 7.6 - 7.7 | td | 1H | ~7.7, 1.8 | Triplet of doublets. |

| H-3' (Pyridine) | 7.1 - 7.2 | d | 1H | ~7.8 | |

| H-5' (Pyridine) | 7.0 - 7.1 | ddd | 1H | ~7.5, 4.8, 1.0 | Doublet of doublet of doublets. |

| H-2 (Azepane) | 3.8 - 4.0 | m | 1H | - | Deshielded by the adjacent pyridine ring and nitrogen. |

| H-7 (Azepane) | 2.9 - 3.1 | m | 2H | - | Protons adjacent to the nitrogen atom. |

| NH (Azepane) | 2.0 - 3.0 | br s | 1H | - | Broad singlet, chemical shift is concentration and solvent dependent. |

| H-3, H-4, H-5, H-6 | 1.5 - 1.9 | m | 8H | - | Overlapping multiplets from the azepane ring protons. |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2' (Pyridine) | 162 - 164 | Quaternary carbon attached to the azepane ring. |

| C-6' (Pyridine) | 148 - 150 | |

| C-4' (Pyridine) | 136 - 138 | |

| C-5' (Pyridine) | 121 - 123 | |

| C-3' (Pyridine) | 120 - 122 | |

| C-2 (Azepane) | 65 - 68 | Carbon attached to the pyridine ring. |

| C-7 (Azepane) | 47 - 50 | Carbon adjacent to the nitrogen. |

| C-3 (Azepane) | 38 - 41 | |

| C-6 (Azepane) | 30 - 33 | |

| C-4 (Azepane) | 28 - 30 | |

| C-5 (Azepane) | 26 - 28 |

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3300 | N-H Stretch | Secondary Amine (Azepane) | Medium |

| 3100 - 3000 | C-H Stretch, Aromatic | Pyridine Ring | Medium |

| 2950 - 2850 | C-H Stretch, Aliphatic | Azepane Ring | Strong |

| 1600 - 1580 | C=C and C=N Ring Stretching | Pyridine Ring | Strong |

| 1480 - 1430 | C=C and C=N Ring Stretching | Pyridine Ring | Strong |

| 1465 - 1450 | CH₂ Scissoring | Azepane Ring | Medium |

| 780 - 740 | C-H Out-of-plane Bending | ortho-disubstituted Pyridine | Strong |

Mass Spectrometry (MS)

Mass spectrometry is expected to show a clear molecular ion peak and a fragmentation pattern characteristic of the structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion | Notes |

| 176 | [M]⁺˙ | Molecular ion (assuming Electron Ionization). Molecular formula: C₁₁H₁₆N₂. |

| 175 | [M-H]⁺ | Loss of a hydrogen radical. |

| 93 | [C₅H₄N-CH₂]⁺ | Fragment corresponding to the pyridinylmethyl cation. |

| 99 | [C₆H₁₃N]⁺˙ | Fragment corresponding to the azepane radical cation. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation. |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of approximately -1 to 10 ppm.

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of protons.

-

Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[1]

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 128 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

-

Integrate the peaks in the ¹H spectrum.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Place a small amount of the neat liquid or solid sample directly onto the crystal surface, ensuring complete coverage.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[2]

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[3]

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks.

-

Mass Spectrometry Protocol (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.[4]

-

Instrument Setup (GC-MS):

-

Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar column like DB-5ms).

-

Set a suitable temperature program for the GC oven to ensure separation from any impurities and the solvent.

-

Set the mass spectrometer to Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer's ion source.

-

The mass spectrometer will record mass spectra across the entire GC run.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.

Caption: General workflow for chemical compound characterization.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(Pyridin-2-yl)azepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the aqueous solubility and chemical stability of the novel heterocyclic compound, 2-(Pyridin-2-yl)azepane. Due to the absence of specific experimental data for this compound in publicly available literature, this document outlines standardized, industry-accepted protocols and theoretical considerations for its characterization. The presented experimental designs are based on established practices for small molecule drug candidates and are intended to serve as a foundational framework for laboratory investigation.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of this compound is critical for predicting its behavior in biological systems and for designing appropriate formulation strategies. While experimental data is not available, certain properties can be predicted based on its chemical structure, which incorporates both a basic pyridine ring and a flexible azepane moiety.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₆N₂ | Based on chemical structure |

| Molecular Weight | 176.26 g/mol | Calculated from the molecular formula |

| pKa | ~5.0-6.0 (Pyridinium ion) | The pyridine nitrogen is basic and will be protonated at acidic pH. The exact pKa is influenced by the azepane substituent. |

| logP | 1.5 - 2.5 | The molecule possesses both hydrophilic (pyridine nitrogen) and lipophilic (azepane ring and hydrocarbon backbone) features, suggesting moderate lipophilicity. |

| General Solubility | Expected to be pH-dependent | Higher solubility at lower pH due to the protonation of the pyridine nitrogen. |

Aqueous Solubility Assessment

The aqueous solubility of a drug candidate is a key determinant of its oral bioavailability and formulation feasibility. Both kinetic and thermodynamic solubility assays are crucial for a comprehensive understanding.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically after being introduced from a DMSO stock solution. This high-throughput screening method is valuable for early-stage drug discovery.[1][2][3]

Table 2: Hypothetical Kinetic Solubility Data for this compound

| pH | Method | Incubation Time | Temperature (°C) | Solubility (µg/mL) |

| 5.0 | Nephelometry | 2 hours | 25 | > 100 |

| 7.4 | Nephelometry | 2 hours | 25 | 45 |

| 9.0 | Nephelometry | 2 hours | 25 | 15 |

This protocol outlines a typical procedure for determining kinetic solubility using light scattering to detect precipitation.

-

Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: An appropriate aqueous buffer (e.g., phosphate-buffered saline for pH 7.4) is added to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with gentle shaking.

-

Measurement: The turbidity of each well is measured using a nephelometer. The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to the blank.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a specific solvent at equilibrium. This is a more accurate representation of a compound's intrinsic solubility.[4][5]

Table 3: Hypothetical Thermodynamic Solubility Data for this compound

| pH | Method | Incubation Time | Temperature (°C) | Solubility (µg/mL) |

| 5.0 | Shake-Flask (HPLC-UV) | 24 hours | 25 | 150 |

| 7.4 | Shake-Flask (HPLC-UV) | 24 hours | 25 | 30 |

| 9.0 | Shake-Flask (HPLC-UV) | 24 hours | 25 | 5 |

This protocol describes the classic shake-flask method for determining thermodynamic solubility.

-

Sample Preparation: An excess amount of solid this compound is added to vials containing aqueous buffers of different pH values.

-

Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Studies

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, as outlined in the ICH guidelines (Q1A(R2)), are performed to understand the intrinsic stability of the molecule.[6][7]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[6][7]

Table 4: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Degradation (%) | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 5 | Pyridine-2-carbaldehyde, Azepane |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60 | < 1 | No significant degradation |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | 15 | N-oxide derivatives |

| Thermal | Dry Heat | 48 hours | 80 | < 2 | Minor unspecified impurities |

| Photostability | ICH Q1B Option 2 | 1.2 million lux hours and 200 W h/m² | 25 | 8 | Photodegradation products |

A stock solution of this compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions:

-

Acid and Base Hydrolysis: The stock solution is diluted with 0.1 M HCl and 0.1 M NaOH, respectively, and heated. Samples are taken at various time points, neutralized, and analyzed by a stability-indicating HPLC method.

-

Oxidation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples are analyzed at different intervals.

-

Thermal Degradation: The solid compound is exposed to dry heat in a temperature-controlled oven. Samples are dissolved and analyzed at specified times.

-

Photostability: The compound, both as a solid and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[8][9][10]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The pyridine nitrogen is susceptible to oxidation, potentially forming an N-oxide derivative. The azepane ring could also undergo oxidation. Oxidative aromatization of dihydropyridine structures to the corresponding pyridine moiety is a known degradation pathway for related compounds.[11]

-

Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, the C-N bond between the pyridine and azepane rings could be susceptible to cleavage under harsh acidic conditions.

-

Photodegradation: Pyridine-containing compounds can be sensitive to light, leading to complex degradation pathways.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The outlined experimental protocols for kinetic and thermodynamic solubility, along with forced degradation studies, are essential for characterizing this novel compound. The anticipated pH-dependent solubility and potential for oxidative and photolytic degradation highlight the importance of thorough experimental investigation. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of any potential drug product derived from this molecule.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. evotec.com [evotec.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

Computational Docking of 2-(Pyridin-2-yl)azepane: A Technical Guide for In Silico Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for conducting computational docking studies, using the novel small molecule 2-(Pyridin-2-yl)azepane as a case study. In the absence of specific published docking research on this compound, this document outlines a robust and scientifically rigorous hypothetical study targeting a representative protein kinase, herein referred to as "Kinase-X." The guide is intended to serve as a practical resource for researchers in drug discovery, offering detailed protocols, data interpretation frameworks, and visualization of key computational workflows and biological pathways.

Introduction to Computational Docking in Drug Discovery

Computational, or in silico, methods are integral to modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential drug candidates.[1] Molecular docking is a key computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] This method is widely used to predict the binding mode of small molecules, such as this compound, to a protein target of known three-dimensional structure.[4] The primary goals of molecular docking are to predict the binding conformation and to estimate the binding affinity of the ligand for the target protein.[5]

The azepane scaffold is a recurring motif in a variety of pharmaceutical agents.[6] Derivatives of azepane have shown activity as inhibitors of protein tyrosine phosphatases (PTPN1/PTPN2) and as ligands for the histamine H3 receptor.[7][8] The pyridinyl group is also a common feature in many bioactive molecules. This guide will explore a hypothetical scenario where this compound is investigated as a potential inhibitor of "Kinase-X," a representative member of the protein kinase family, which are crucial targets in various diseases.

Detailed Experimental Protocol: Docking of this compound against Kinase-X

This section outlines a standardized and detailed methodology for a typical computational docking study.

Software and Tools

A variety of software packages are available for molecular docking studies. Commonly used tools include AutoDock, GOLD, and Glide.[2] This protocol will be described in a general manner, applicable to most standard docking software.

Protein Preparation

-

Acquisition of Protein Structure: The three-dimensional crystal structure of Kinase-X is obtained from a public repository such as the Protein Data Bank (PDB).

-

Initial Protein Cleaning: The downloaded PDB file is pre-processed to remove non-essential components, including water molecules, co-factors, and any existing ligands.

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein structure using computational methods. This is a critical step for accurate modeling of hydrogen bonding interactions.

-

Charge Assignment: Appropriate atomic charges are assigned to the protein residues based on a chosen force field (e.g., AMBER, CHARMM).

-

Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to reach a stable, low-energy conformation.

Ligand Preparation

-

2D to 3D Conversion: The 2D chemical structure of this compound is converted into a 3D conformation.

-

Ligand Tautomerism and Ionization States: The ligand is prepared in various possible tautomeric and ionization states, as these can significantly influence binding interactions.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable, low-energy conformation.

Molecular Docking Simulation

-

Binding Site Definition: The active site of Kinase-X is defined. This is typically a cavity on the protein surface where the natural substrate binds. The binding site can be identified from the co-crystallized ligand in the PDB structure or through computational prediction methods.

-

Grid Generation: A grid box is generated around the defined binding site. This grid is used by the docking algorithm to calculate the interaction energies between the ligand and the protein.

-

Docking Algorithm: The docking simulation is performed using a chosen algorithm, such as a genetic algorithm or a Monte Carlo method.[5] These algorithms explore various possible conformations and orientations of the ligand within the binding site.

-

Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose.[2] The poses are then ranked based on their scores.

Post-Docking Analysis

-

Pose Selection: The top-ranked poses are visually inspected to assess their plausibility and to analyze the key molecular interactions.

-

Interaction Analysis: The interactions between this compound and Kinase-X are analyzed in detail. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Binding Affinity Estimation: The docking scores are used to estimate the binding affinity of the ligand for the protein.

Data Presentation: Simulated Docking Results

The following tables present simulated quantitative data from the hypothetical docking study of this compound against Kinase-X.

Table 1: Docking Scores and Binding Affinity Estimates

| Ligand | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) |

| This compound | -8.5 | 0.5 |

| Control Inhibitor | -9.2 | 0.1 |

Table 2: Key Molecular Interactions

| Ligand | Interacting Residue | Interaction Type | Distance (Å) |

| This compound | GLU-101 | Hydrogen Bond | 2.8 |

| LEU-150 | Hydrophobic | 3.5 | |

| TYR-103 | Pi-Pi Stacking | 4.0 | |

| ASP-165 | Hydrogen Bond | 3.0 | |

| Control Inhibitor | GLU-101 | Hydrogen Bond | 2.7 |

| PHE-164 | Hydrophobic | 3.2 | |

| ASP-165 | Hydrogen Bond | 2.9 |

Visualization of Workflows and Pathways

Computational Docking Workflow

The following diagram illustrates the general workflow for a computational docking study.

Caption: A flowchart of the computational docking process.

Hypothetical Kinase-X Signaling Pathway

The diagram below depicts a hypothetical signaling pathway involving Kinase-X and the potential inhibitory effect of this compound.

Caption: Inhibition of the Kinase-X pathway by this compound.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, framework for conducting and interpreting computational docking studies of this compound. The detailed protocols, simulated data, and visual representations of workflows and pathways offer a valuable resource for researchers engaged in the early stages of drug discovery. While the results presented here are illustrative, the methodologies described are grounded in established scientific principles and are broadly applicable to the in silico evaluation of other small molecules against a wide range of biological targets. Further experimental validation is a necessary subsequent step to confirm these computational predictions.

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. KBbox: Methods [kbbox.h-its.org]

- 3. mdpi.com [mdpi.com]

- 4. labinsights.nl [labinsights.nl]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azepane - Wikipedia [en.wikipedia.org]

- 7. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Route Development for 2-(Pyridin-2-yl)azepane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a proposed synthetic route for 2-(Pyridin-2-yl)azepane, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The outlined methodology is based on a multi-step synthesis commencing with the commercially available precursor, 2-(cyclohex-1-en-1-yl)pyridine. The key transformations involve an epoxidation-rearrangement to form the pivotal ketone intermediate, followed by oximation, a Beckmann rearrangement to construct the azepan-2-one (caprolactam) core, and a final chemoselective reduction of the lactam to yield the target azepane. Detailed experimental protocols for each step are provided, along with tables summarizing the expected quantitative data. Visual diagrams generated using Graphviz are included to clearly illustrate the synthetic pathway and key reaction mechanisms.

Introduction